Iron dichloride tetrahydrate

説明

Synthesis Analysis

The synthesis of iron dichloride tetrahydrate involves reduction processes. In one study, nanosized iron particles were synthesized in the laboratory and used for the reduction of chlorinated ethanes in batch reactors. This process indicates the potential for synthesizing iron dichloride tetrahydrate through reduction reactions under controlled conditions (Song & Carraway, 2005).

Molecular Structure Analysis

Iron dichloride tetrahydrate forms crystalline structures with specific bonding patterns. For instance, the crystal structure of iron(III) 5,10,15,20-tetra(N-methyl-4-pyridinio)porphyrin pentachloride, a related compound, shows high-spin six-coordinated diaqua monomers with the iron atom lying in the plane of a flat porphyrin ring. This example provides insights into the possible coordination geometry and bonding environment in iron dichloride tetrahydrate (Körber et al., 1991).

Chemical Reactions and Properties

Iron dichloride tetrahydrate participates in various chemical reactions due to its reductive properties. As illustrated in the reduction of chlorinated ethanes by nanosized iron, iron dichloride tetrahydrate can act as a reducing agent, transforming more complex chlorinated compounds into less chlorinated forms (Song & Carraway, 2005).

Physical Properties Analysis

The physical properties of iron dichloride tetrahydrate include its crystalline structure, solubility in water, and stability under various conditions. The crystal structure investigations of similar iron compounds suggest that iron dichloride tetrahydrate likely has a well-defined crystalline form with specific bond lengths and angles relevant to its stability and reactivity (Körber et al., 1991).

Chemical Properties Analysis

Chemically, iron dichloride tetrahydrate is characterized by its reductive ability and potential to participate in coordination complexes. Its chemical behavior in reactions, such as the reduction of chlorinated ethanes, demonstrates its utility in chemical transformations and its interaction with other compounds (Song & Carraway, 2005).

科学的研究の応用

-

Metallurgy : Iron (II) chloride tetrahydrate is used as a reducing agent in metallurgy . It helps in the reduction of ores to extract metals in their pure form. The specific methods and results would depend on the type of ore and the specific metallurgical process being used.

-

Dyeing : It’s used as a mordant in dyeing . A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. It’s used in a variety of dyeing methods.

-

Sewage Treatment : It acts as a reducing flocculating agent in waste water treatment, particularly for wastes containing chromate . It helps in the precipitation of solids in wastewater treatment.

-

Synthesis of Iron Complexes : During the laboratory synthesis of iron complexes, ferrous chloride acts as a reducing agent . The specific methods and results would depend on the particular synthesis process.

-

Organic Synthesis Reactions : Ferrous chloride is employed as a reducing agent in many organic synthesis reactions . It can help in the reduction of organic compounds in various organic reactions.

-

Production of Iron Complexes : Iron dichloride tetrahydrate is used in the laboratory synthesis of iron complexes . The specific methods and results would depend on the particular synthesis process.

-

Reduction Reagent : In organic synthesis, Iron dichloride tetrahydrate is used as a reduction reagent . It helps in the reduction of various organic compounds in different organic reactions.

-

Waste Treatment : Iron dichloride tetrahydrate is used in the treatment of waste from steel production . It is particularly useful in treating wastes containing chromate or sulfides.

-

Preparation of Other Iron Compounds : Iron dichloride tetrahydrate can be used in the preparation of other iron compounds . The specific methods and results would depend on the particular compound being prepared.

-

Niche Applications : Ferrous chloride has a kind of niche application . The specific use can vary widely depending on the context.

-

Production of Ferric Chloride : Ferrous chloride is used in the production of ferric chloride . Ferric chloride is a common reagent in the laboratory that is employed in a wide range of synthetic reactions.

-

Preparation of Magnetic Pigments : Ferrous chloride is used as a precursor to hydrated iron (III) oxides that are used as magnetic pigments .

-

Treatment of Steel Production Waste : Ferrous chloride is used in the treatment of waste from steel production . It is particularly useful in treating wastes containing chromate or sulfides.

-

Reduction of Titanium Ores : Ferrous chloride is a byproduct from the production of titanium, since some titanium ores contain iron .

-

Laboratory Reagent : Ferrous chloride is commonly used as a reagent in the laboratory, particularly in the synthesis of iron complexes .

Safety And Hazards

特性

IUPAC Name |

dichloroiron;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSMOXHYUFMBLS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.Cl[Fe]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2FeH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale green to blue-green solid; Soluble in water; [Merck Index] Light green fine crystals and fragments; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Ferrous chloride tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iron dichloride tetrahydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

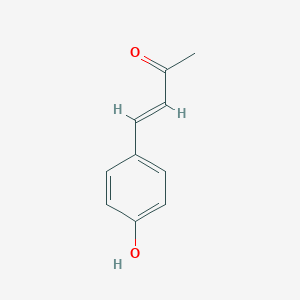

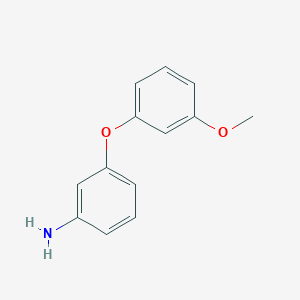

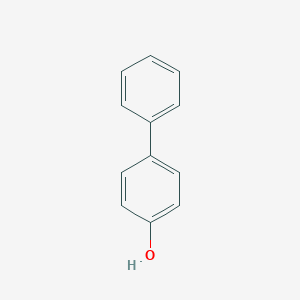

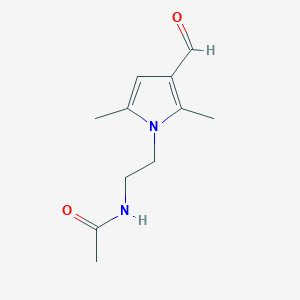

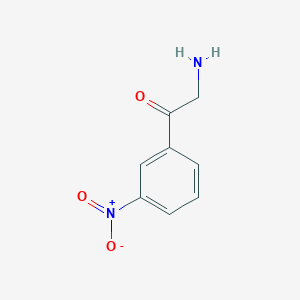

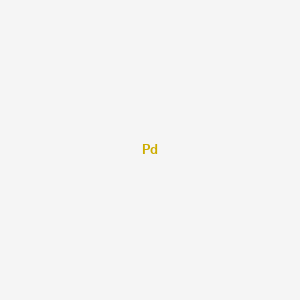

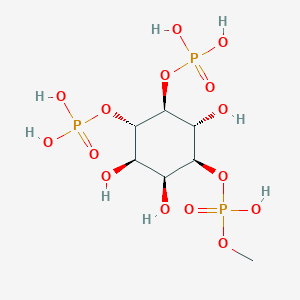

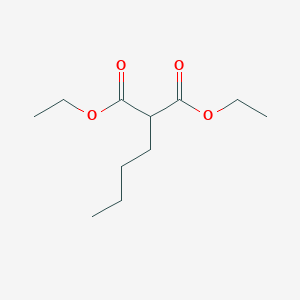

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)